molecular formula C18H34O16 B7803969 1,4-b-D-Cellotriitol CAS No. 68425-17-2

1,4-b-D-Cellotriitol

Cat. No.: B7803969
CAS No.: 68425-17-2
M. Wt: 506.5 g/mol
InChI Key: XJCCHWKNFMUJFE-UHFFFAOYSA-N
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Description

1,4-b-D-Cellotriitol is a natural compound known for its role as an inhibitor of various glycosidases and glucosidase enzymes. This property makes it a valuable tool in studying diseases associated with enzyme dysfunctions, such as Gaucher’s disease. The compound has a molecular formula of C18H34O16 and a molecular weight of 506.45 g/mol.

Preparation Methods

1,4-b-D-Cellotriitol can be synthesized through the controlled hydrolysis of cellulose followed by borohydride reduction and purification . This method ensures a high purity of over 95% . Industrial production methods often involve similar steps but on a larger scale to meet the demand for research and pharmaceutical applications.

Chemical Reactions Analysis

1,4-b-D-Cellotriitol undergoes several types of chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Borohydride reduction is a common method used in its synthesis.

    Substitution: Various substitution reactions can occur, especially involving the hydroxyl groups present in the molecule.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, and sodium borohydride. The major products formed depend on the specific reaction conditions but often include derivatives with modified hydroxyl groups.

Scientific Research Applications

1,4-b-D-Cellotriitol has a wide range of applications in scientific research:

    Chemistry: Used as a substrate for studying cellulases (endo-1,4-β-glucanases) in reducing sugar assays.

    Biology: Acts as an inhibitor of glycosidases and glucosidase enzymes, making it useful in studying enzyme dysfunctions.

    Industry: Used in the production of various biochemicals and as a research tool in developing new pharmaceuticals.

Mechanism of Action

The mechanism of action of 1,4-b-D-Cellotriitol involves its interaction with glycosidases and glucosidase enzymes. By inhibiting these enzymes, it prevents the breakdown of certain carbohydrates, which can be beneficial in studying and potentially treating diseases associated with enzyme dysfunctions.

Comparison with Similar Compounds

1,4-b-D-Cellotriitol is unique due to its specific inhibition of glycosidases and glucosidase enzymes. Similar compounds include:

    1,4-Butanediol: Used in the production of plastics and as a solvent.

    1,3-Propanediol: Used in the production of polymers and as a solvent.

    1,2-Butanediol: Used as a solvent and in the production of adhesives.

Compared to these compounds, this compound’s primary uniqueness lies in its biological activity and potential medical applications.

Properties

IUPAC Name

4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCCHWKNFMUJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H34O16
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68425-17-2
Record name Syrups, hydrolyzed starch, hydrogenated
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Syrups, corn, hydrogenated
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.063.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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